molecular formula C13H10Cl2F3NO2 B2381193 ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride CAS No. 1027643-03-3

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride

Cat. No.: B2381193
CAS No.: 1027643-03-3
M. Wt: 340.12
InChI Key: UZIMYYUHOYHETO-UHFFFAOYSA-N
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Description

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C13H9ClF3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction forms 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into the desired quinoline derivative through bromination and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the quinoline ring structure.

Scientific Research Applications

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes. This inhibition can lead to the disruption of cellular functions, making the compound effective against certain pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. These functional groups make the compound more versatile in chemical synthesis and more potent in biological applications compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2.ClH/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIMYYUHOYHETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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